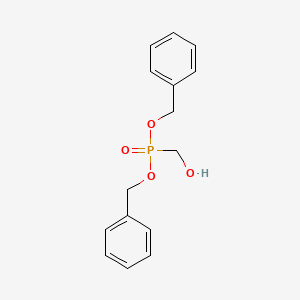

Dibenzyl (hydroxymethyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(phenylmethoxy)phosphorylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17O4P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLFKHXFSWUHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(CO)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555557 | |

| Record name | Dibenzyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114790-35-1 | |

| Record name | Dibenzyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Dibenzyl Hydroxymethyl Phosphonate and Its Derivatives

Hydrolytic Transformations to Phosphonic Acids

The hydrolysis of phosphonate (B1237965) esters, such as dibenzyl (hydroxymethyl)phosphonate, into their corresponding phosphonic acids is a fundamental and widely applied chemical transformation. nih.gov This process is crucial for the synthesis of various phosphonic acids, which are important intermediates and biologically active compounds. researchgate.net

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of α-hydroxybenzylphosphonates, which are structurally related to dibenzyl (hydroxymethyl)phosphonate, has been shown to proceed via a two-step mechanism. nih.govnih.gov The reaction, typically catalyzed by strong acids like hydrochloric acid (HCl) in an aqueous medium, involves the sequential cleavage of the two P-O-C ester bonds. nih.govnih.gov

Role of Substituent Effects on Hydrolysis Rates

The rate of acid-catalyzed hydrolysis is significantly influenced by the nature of substituents on the aromatic ring of α-hydroxybenzylphosphonate derivatives. nih.govnih.gov Extensive kinetic studies have demonstrated a clear trend: electron-withdrawing groups accelerate the hydrolysis, whereas electron-donating groups have a retarding effect. nih.govnih.gov

For instance, α-hydroxybenzylphosphonates bearing electron-withdrawing substituents like 4-NO₂, 4-Cl, or 4-F in the phenyl ring undergo hydrolysis more rapidly than the unsubstituted analogue. nih.gov Conversely, an electron-releasing group such as a 4-methyl group slows down the reaction. nih.gov This effect is quantified by the pseudo-first-order rate constants (k₁ and k₂) for the two consecutive hydrolysis steps. The rate-determining second step (k₂) is particularly sensitive to these electronic effects. nih.gov

The table below presents kinetic data from a study on the acidic hydrolysis of various substituted dimethyl and diethyl α-hydroxybenzylphosphonates, illustrating the impact of substituents on reaction times and rate constants. nih.gov

| Entry | Y (Substituent) | R (Alkyl) | Reaction Time (t_r, h) | k₁ (h⁻¹) | k₂ (h⁻¹) |

| 1 | H | Me | 6.5 | 2.64 | 0.60 |

| 2 | 4-F | Me | 5.5 | 3.36 | 0.67 |

| 3 | 4-Cl | Me | 5.5 | 5.18 | 1.24 |

| 4 | 4-Br | Me | 5.5 | 4.88 | 1.15 |

| 5 | 4-CF₃ | Me | 5.5 | 2.03 | 0.61 |

| 6 | 4-Me | Me | 8.0 | 1.64 | 0.31 |

| 7 | H | Et | 9.5 | 1.12 | 0.28 |

| 8 | 4-NO₂ | Et | 5.5 | 2.03 | 0.61 |

| 9 | 4-Cl | Et | 9.0 | 1.48 | 0.42 |

| 10 | 4-F | Et | 8.5 | 1.20 | 0.31 |

Data sourced from a study on the acidic hydrolysis of α-hydroxybenzylphosphonates. nih.gov

Alternative Hydrolytic Strategies

Besides acid-catalyzed hydrolysis, several other methods are available for the conversion of phosphonate esters to phosphonic acids.

Base-Catalyzed Hydrolysis : The use of bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is a common alternative. nih.gov Alkaline hydrolysis is typically irreversible; however, it proceeds in two stages, initially forming the salt of the phosphonic acid, which then requires acidification to liberate the final product. mdpi.com

Silyl-mediated Cleavage : A widely used method, often referred to as the McKenna procedure, involves the use of bromotrimethylsilane (B50905) (Me₃SiBr) followed by treatment with an alcohol like methanol. nih.govresearchgate.net This approach is effective for cleaving the P-O-C bond under non-aqueous conditions.

Catalytic Hydrogenolysis : This method is particularly suitable for phosphonates with benzyl (B1604629) ester groups. Dibenzyl phosphonates can be readily deprotected to yield the corresponding phosphonic acid using catalytic hydrogenolysis, typically with a palladium on charcoal (Pd/C) catalyst. beilstein-journals.org This reaction offers a mild alternative to harsh acidic or basic conditions. beilstein-journals.org

Intramolecular Rearrangement Reactions

α-Hydroxyphosphonates, including dibenzyl (hydroxymethyl)phosphonate, are known to undergo intramolecular rearrangements, most notably the Phospha-Brook rearrangement, to form thermodynamically more stable phosphate (B84403) isomers. researchgate.netnih.gov

The Phospha-Brook Rearrangement: From Hydroxyphosphonates to Phosphates

The Phospha-Brook rearrangement is a base-catalyzed isomerization involving the migration of a phosphonyl group from a carbon atom to the oxygen of a hydroxyl group. researchgate.netnih.gov This reaction transforms an α-hydroxyphosphonate into the corresponding phosphate ester. nih.gov The driving force for this rearrangement is the formation of a more stable P-O bond compared to the P-C bond and the generation of a stabilized carbanion intermediate. mdpi.com

The reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide. This initiates the migration of the phosphorus center from carbon to oxygen. researchgate.net The rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates to benzyl phosphates has been successfully carried out under phase transfer catalytic conditions, using a base like cesium carbonate (Cs₂CO₃) and a catalyst such as triethylbenzylammonium chloride in an aprotic solvent. researchgate.net

Computational and Experimental Mechanistic Elucidation of Rearrangements

The mechanism of the Phospha-Brook rearrangement has been the subject of both experimental and computational investigations to understand the intricate details of the transformation. researchgate.netmdpi.com Quantum chemical calculations have been employed to explore the reaction pathway for the rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates. researchgate.net These theoretical studies have suggested that the reaction proceeds through a key oxaphosphirane intermediate. researchgate.net

Mechanistic studies that combine experimental and computational approaches have elucidated a multi-stage process for related rearrangements. nih.govmdpi.com For example, in systems where the α-hydroxyphosphonate is generated in situ, the sequence can involve:

A nucleophilic addition (like the Pudovik reaction) to a carbonyl group to form a tetrahedral intermediate. mdpi.com

The subsequent nih.govmdpi.com-Phospha-Brook rearrangement, which can occur with an inversion of configuration, to generate a phospho-enolate intermediate. mdpi.com

Protonation of the intermediate to yield the final phosphate product. mdpi.com

These studies highlight the role of catalysts, counterions, and solvent molecules in controlling the regio- and stereoselectivity of the rearrangement. mdpi.com While there is a general consensus on the pathway involving an α-hydroxyphosphonate intermediate, direct experimental verification using pre-formed α-hydroxyphosphonates can be challenging due to the high efficiency of the rearrangement. nih.govmdpi.com

Catalysis in Phospha-Brook Rearrangement

The phospha-Brook rearrangement, an intramolecular migration of a phosphoryl group from a carbon to an oxygen atom in α-hydroxyphosphonates, is a significant transformation in organophosphorus chemistry. mdpi.com This rearrangement provides access to α-hydroxyphosphoryl compounds, which are valuable synthetic intermediates. mdpi.com The reaction is typically facilitated by the use of a base or catalyst. mdpi.comorganic-chemistry.org

Various catalytic systems have been developed to promote the phospha-Brook rearrangement. For instance, the rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates to the corresponding benzyl phosphates has been achieved under solid-liquid phase transfer catalytic conditions, utilizing triethylbenzylammonium chloride as the catalyst and cesium carbonate (Cs₂CO₃) as the base in acetonitrile. researchgate.net Quantum chemical calculations have suggested that the key intermediate in this transformation is an oxaphosphirane. researchgate.net

Brønsted bases, such as the phosphazene base P2-tBu, have been shown to effectively catalyze the 1,2-addition/ researchgate.netCurrent time information in Bangalore, IN.-phospha-Brook rearrangement sequence. rsc.org This methodology allows for the introduction of various functional groups into organic molecules. rsc.org The reaction of aromatic aldehydes and ketones with phosphinates containing functional groups like alkynyl, bromoalkyl, and N-Boc amino groups proceeds efficiently in the presence of the P2-tBu catalyst, yielding densely functionalized phosphonates. rsc.org

Other bases like NaOtBu/LiHMDS and KHMDS have also been employed to promote the phospha-Brook rearrangement. mdpi.comresearchgate.net Terada's group developed a three-component asymmetric coupling reaction involving an α-ketoester, diethyl phosphite (B83602), and an imine or nitroalkene, catalyzed by NaOtBu/LiHMDS. mdpi.com This reaction proceeds through a cascade of Pudovik addition and researchgate.netCurrent time information in Bangalore, IN.-phospha-Brook rearrangement. mdpi.com Mechanistic studies, including ³¹P-NMR and Density Functional Theory (DFT) calculations, on n-BuLi mediated phospha-Brook rearrangement have proposed the in situ formation of lithiated intermediates. rsc.org These studies highlighted the role of the lithium atom in stabilizing cyclic transition states, enabling the rearrangement even with less reactive ketones. rsc.org

The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the rearrangement. For example, a DBU-catalyzed researchgate.netCurrent time information in Bangalore, IN.-phospha-Brook rearrangement between α-ketoamides and phosphites occurs rapidly at room temperature under solvent-free conditions. mdpi.com Furthermore, asymmetric catalysis has been achieved using N,N'-dioxide/Sc(III) complexes, yielding axially chiral alkenes with high enantioselectivity. mdpi.com

Functional Group Interconversions

The hydroxyl and phosphonate moieties of dibenzyl (hydroxymethyl)phosphonate and its derivatives allow for a variety of functional group interconversions, expanding their synthetic utility.

The hydroxyl group of α-hydroxyphosphonates can be readily acylated or sulfonylated.

Acylation: The acylation of the sterically hindered α-hydroxy group of arylmethylphosphonates can be achieved using acyl chlorides in the presence of a base like triethylamine (B128534) to neutralize the liberated HCl. nih.gov This method has been shown to be robust, often proceeding without the need for a specific catalyst. nih.govresearchgate.net For example, racemic diethyl α-hydroxy-arylmethylphosphonates have been successfully acylated with acetyl chloride, butyryl chloride, and benzoyl chloride in toluene (B28343). nih.gov The reaction conditions, such as temperature, may need to be adjusted based on the substituents on the aryl ring. nih.gov For instance, electron-withdrawing groups may necessitate higher temperatures. nih.gov

Table 1: Acylation of Diethyl α-hydroxy-arylmethylphosphonates

| Entry | Aryl Group | Acylating Agent | Conditions | Yield (%) | Reference |

| 1 | Phenyl | Acetyl chloride | Toluene, Et₃N, 25 °C, 24 h | 97 | nih.gov |

| 2 | 4-Chlorophenyl | Acetyl chloride | Toluene, Et₃N, 50-60 °C | 85 | nih.gov |

| 3 | 4-(Trifluoromethyl)phenyl | Acetyl chloride | Toluene, Et₃N, 50-60 °C | 88 | nih.gov |

| 4 | 3,4,5-Trifluorophenyl | Acetyl chloride | Toluene, Et₃N, 50-60 °C | 69 | nih.gov |

| 5 | Phenyl | Butyryl chloride | Toluene, Et₃N, 25 °C, 24 h | 92 | nih.gov |

| 6 | Phenyl | Benzoyl chloride | Toluene, Et₃N, 25 °C, 24 h | 95 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Sulfonylation: The hydroxyl group can also be converted to a sulfonyloxy group. The sulfonylation of α-hydroxy-benzylphosphonates with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of triethylamine in toluene at room temperature affords the corresponding methane- and arenesulfonyloxyphosphonates in moderate to good yields (54–80%). researchgate.net

The hydroxyl group of (1-aryl-1-hydroxymethyl)phosphonates can undergo phosphorylation. nih.govnih.gov This reaction introduces a phosphate group, leading to the formation of α-phosphonyloxy esters. mdpi.com This transformation is significant as these phosphorylated derivatives have potential biological activities. researchgate.net For instance, the reaction of diphenyl-(α-hydroxybenzyl)phosphine oxide with diphenylphosphine (B32561) oxide results in the formation of α-(diphenylphosphinoyloxy)benzyl-diphenylphosphine oxide. acs.org

α-Hydroxyphosphonates are valuable precursors for the synthesis of α-aminophosphonates, which are analogues of α-amino acids and exhibit a wide range of biological activities. nih.gov Several synthetic routes are available for this conversion.

One common method is the Kabachnik-Fields reaction, which is a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. sciforum.netnih.gov Another important route is the Pudovik reaction, which involves the addition of dialkyl phosphites to imines. nih.gov The conversion of α-hydroxyphosphonates to α-aminophosphonates can also be achieved through substitution reactions at the carbon atom of the C–OH moiety by amines. acs.org

A direct synthesis of α-aminophosphonates from 1,3-benzoxazines has been developed using boron trifluoride etherate as a catalyst. mdpi.com In this method, the α-aminophosphonates are formed through the generation of an iminium ion followed by nucleophilic substitution with an alkylphosphite. mdpi.com

Oxidation: The hydroxymethyl group in compounds like diethyl (hydroxymethyl)phosphonate (DEHMP) can be oxidized to form phosphonic acid derivatives. For example, oxidation of DEHMP with hydrogen peroxide in an acidic environment yields diethyl phosphonoformate. The phosphorus atom in H-phosphonates is in a +3 oxidation state and can be readily oxidized to the corresponding phosphorus(V) derivatives using various oxidizing agents. A key advantage of H-phosphonate chemistry is the ability to use the same starting material to produce a variety of products through different oxidation conditions. diva-portal.org

Reduction: The catalytic hydrogenation of α-dibenzyl hydroxyphosphonates is a method used to obtain the corresponding α-hydroxyphosphonic acids. nih.gov

The conversion of the hydroxyl group in α-hydroxyphosphonates to a halogen is a key step in the synthesis of various derivatives. The Atherton-Todd reaction, for instance, involves the oxidation of a P-H bond in an H-phosphonate to form a halophosphate, which is then subjected to nucleophilic displacement by alcohols or amines. diva-portal.org While specific examples for the direct halogenation or fluorination of the hydroxymethyl group in dibenzyl (hydroxymethyl)phosphonate are not detailed in the provided results, the general principles of converting alcohols to halides are applicable. These methods would typically involve reagents like thionyl chloride for chlorination or deoxofluorinating agents for fluorination, though the reactivity of the phosphonate group would need to be considered.

Reactions Involving Carbon-Carbon Bond Formation and Rearrangement

The phosphonate group in dibenzyl (hydroxymethyl)phosphonate and its derivatives is a versatile functional group that enables a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. The reactivity primarily stems from the ability of the phosphonate group to stabilize an adjacent carbanion, which can then act as a nucleophile.

One of the most prominent reactions is the Horner-Wadsworth-Emmons (HWE) reaction . While dibenzyl (hydroxymethyl)phosphonate itself is not a typical HWE reagent, its derivatives, particularly those where the hydroxyl group is oxidized to a carbonyl (forming an α-keto phosphonate), are excellent precursors. The carbon atom between the phosphonate and the carbonyl group is readily deprotonated by a base to form a phosphonate-stabilized carbanion. This carbanion then reacts with aldehydes or ketones to form an α,β-unsaturated carbonyl compound and a water-soluble phosphate byproduct. The general mechanism allows for the formation of a new carbon-carbon double bond.

Another significant carbon-carbon bond-forming strategy is the alkylation of phosphonate-stabilized carbanions . The hydrogen atoms on the carbon adjacent to the phosphonate group can be abstracted by a strong base (e.g., sodium hydride, n-butyllithium) to generate a potent nucleophile. This carbanion can then participate in SN2 reactions with alkyl halides to form a new C-C bond. youtube.com This method is highly effective for extending the carbon chain of phosphonate-containing molecules. For instance, after converting the hydroxyl group of dibenzyl (hydroxymethyl)phosphonate to a different functional group, the α-carbon can be deprotonated and subsequently alkylated. youtube.comwikipedia.org

The Abramov reaction provides a pathway to α-hydroxy phosphonates through the addition of phosphites to carbonyl compounds. wikipedia.org Derivatives of the resulting α-hydroxy phosphonates can undergo further transformations. The carbon bearing both the hydroxyl and phosphonate groups is acidic and can be deprotonated to form a masked acyl anion, which can then react with various electrophiles to form C-C bonds. wikipedia.org

Rearrangement reactions of phosphonates have also been investigated. The Michaelis-Arbuzov reaction , a classic method for forming phosphonates from phosphites and alkyl halides, proceeds through a phosphonium (B103445) salt intermediate. wikipedia.org While this is primarily a P-C bond formation, rearrangements can occur under certain conditions. A notable example is the photo-Arbuzov rearrangement , which can be initiated by UV light and has been shown to proceed with a degree of stereochemical retention at a migrating chiral carbon center. acs.org Metallo-induced rearrangements, such as a 1,4-rearrangement of certain phosphonates, have also been developed to produce pro-chiral phosphine (B1218219) oxides. liverpool.ac.uk In the biosynthesis of phosphinothricin, a C-C bond cleavage reaction occurs to convert 2-hydroxyethylphosphonate to hydroxymethylphosphonate (HMP), which is the core of the title compound. nih.govnih.gov This highlights the diverse reactivity of the C-P bond and adjacent carbon atoms.

| Reaction Type | Reagent/Substrate | Product Type | Key Feature |

| Horner-Wadsworth-Emmons | α-Keto phosphonate derivative, Aldehyde/Ketone, Base | α,β-Unsaturated carbonyl compound | Formation of a C=C double bond |

| Alkylation | Phosphonate derivative, Strong Base, Alkyl Halide | Alkylated phosphonate | Formation of a new C-C single bond |

| Abramov Reaction | Trialkyl phosphite, Carbonyl compound | α-Hydroxy phosphonate | Formation of an α-hydroxy phosphonate |

| Photo-Arbuzov Rearrangement | Benzylic phosphite | Phosphonate | Rearrangement with potential stereocontrol |

Stereochemical Control and Asymmetric Synthesis in Reactivity

Controlling the stereochemistry during the synthesis and reaction of phosphonate derivatives is crucial for applications in medicinal chemistry and materials science. Several strategies have been developed for the asymmetric synthesis of chiral phosphonates, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. scispace.com

Asymmetric synthesis of β-phosphono-α-amino acids, for example, has been achieved with high enantiomeric excess. scispace.com One approach involves the use of a chiral auxiliary, such as an enantiopure hexahydrobenzoxazolidin-2-one, which directs the stereochemical outcome of a subsequent reaction, like azidation, with excellent diastereoselectivity. scispace.com After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiopure product.

Catalytic asymmetric synthesis offers an efficient alternative by using a small amount of a chiral inductor to generate large quantities of a chiral product. scispace.com For instance, chiral copper-bisoxazoline complexes have been used to catalyze the addition of β-keto phosphonates to N-tosyl-α-imino esters, yielding β-phosphono-α-amino esters with high yields and good enantioselectivities. scispace.com The catalyst creates a chiral environment that shields one face of the prochiral substrate, leading to a preferential attack from the other face. scispace.com Bio-catalytic methods, such as the enantioselective transesterification of a phosphono-diol using lipases, have also proven effective in preparing chiral phosphonate building blocks. scispace.com

Stereochemical control is also a key consideration in reactions of existing chiral phosphonates. The Horner-Wadsworth-Emmons reaction, for instance, can exhibit high diastereoselectivity. The geometry of the resulting alkene (E or Z) can often be controlled by the choice of the phosphonate reagent (e.g., Still-Gennari modification for Z-alkenes) and the reaction conditions.

The stereochemical outcome of rearrangement reactions has also been studied. As mentioned previously, the photo-Arbuzov rearrangement of a chiral benzylic phosphite to the corresponding phosphonate has been shown to proceed with predominant retention of configuration at the migrating carbon center. acs.org This indicates a concerted or tightly controlled ionic mechanism.

| Asymmetric Strategy | Example | Chiral Inductor | Outcome |

| Chiral Auxiliary | Synthesis of α-amino-β-phosphonocarboxylic acids | Enantiopure hexahydrobenzoxazolidin-2-one | Excellent diastereoselectivity in azidation scispace.com |

| Chiral Catalyst | Addition of β-keto phosphonates to imino esters | Chiral copper-bisoxazoline complex | High yields and good enantioselectivities scispace.com |

| Biocatalysis | Enantioselective transesterification | Lipase (B570770) | Preparation of chiral phosphono-1,3-propanediol scispace.com |

| Reaction Stereocontrol | Photo-Arbuzov Rearrangement | Chiral benzylic phosphite substrate | Predominant retention of configuration acs.org |

Spectroscopic and Analytical Characterization of Dibenzyl Hydroxymethyl Phosphonate and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dibenzyl (hydroxymethyl)phosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for assigning the structure of dibenzyl (hydroxymethyl)phosphonate.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For dibenzyl (hydroxymethyl)phosphonate, characteristic signals would be expected for the benzylic protons (OCH₂Ph), the methylene (B1212753) protons adjacent to the phosphorus atom (P-CH₂-O), the hydroxyl proton (OH), and the aromatic protons of the benzyl (B1604629) groups. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. hmdb.ca Key signals for dibenzyl (hydroxymethyl)phosphonate would include those for the benzylic carbons, the methylene carbon attached to phosphorus, and the various carbons of the aromatic rings. The chemical shifts of these signals are indicative of their electronic environment. bas.bg

| ¹H NMR Chemical Shift (δ) Assignments for a related compound, Diethyl (hydroxymethyl)phosphonate |

| Proton Type |

| -CH₃ |

| P-CH₂ |

| O-CH₂ |

| OH |

Source: The Royal Society of Chemistry, 2017 rsc.org

| ¹³C NMR Chemical Shift (δ) Assignments for a related compound, 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |

| Carbon Type |

| C2'=O |

| C5'=O |

| C-4'/9 (spiro-carbon) |

| -CH₂ (methylene) |

| -CH₂ (methylene) |

Source: Bulgarian Chemical Communications, 2024 bas.bg

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for characterizing the chemical environment of the phosphorus atom. oxinst.comwikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides clean and relatively simple spectra. wikipedia.org The chemical shift of the phosphorus nucleus in dibenzyl (hydroxymethyl)phosphonate provides critical information about its oxidation state and coordination environment. oxinst.comwikipedia.org For phosphonates, the signals typically appear in a characteristic region of the ³¹P NMR spectrum. nih.gov Changes in the phosphorus chemical shift can be used to monitor reactions and identify transformation products.

The chemical shift range in ³¹P NMR is wide, allowing for clear distinction between different phosphorus-containing species. youtube.com For instance, the oxidation state of phosphorus significantly influences its chemical shift. oxinst.com

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the structure of dibenzyl (hydroxymethyl)phosphonate and identifying any by-products formed during its synthesis or transformation. drugbank.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached protons.

These 2D NMR techniques are particularly useful for identifying and characterizing unexpected transformation products or impurities, providing a detailed picture of the reaction mixture. bas.bg

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of dibenzyl (hydroxymethyl)phosphonate and to gain insights into its structure through fragmentation analysis. acs.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion, the mass-to-charge ratio (m/z) of which provides the molecular weight.

The fragmentation pattern of the molecular ion is highly characteristic of the compound's structure. libretexts.orgyoutube.com For dibenzyl (hydroxymethyl)phosphonate, common fragmentation pathways could involve the loss of benzyl groups, the hydroxymethyl group, or other neutral fragments. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For instance, the loss of a benzyl group (C₇H₇, 91 Da) would be a strong indicator of the presence of this moiety. youtube.com In the analysis of phosphorylated compounds, the lability of the phosphate (B84403) group can lead to characteristic neutral losses in collision-induced dissociation (CID). nih.gov While ESI(+) mode is often used, ESI(-) can provide more structural information for nucleotides and their analogues by revealing details about the phosphoryl and phosphoribosyl moieties. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.gov The IR spectrum of dibenzyl (hydroxymethyl)phosphonate would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

P=O stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.

P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

The presence and position of these bands provide confirmatory evidence for the structure of dibenzyl (hydroxymethyl)phosphonate.

| Characteristic IR Absorption Bands for Dibenzyl (hydroxymethyl)phosphonate |

| Functional Group |

| O-H (hydroxyl) |

| C-H (aromatic) |

| C-H (aliphatic) |

| P=O (phosphoryl) |

| P-O-C |

| C=C (aromatic) |

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment

Beyond the primary spectroscopic methods, several advanced analytical techniques are employed to monitor the formation of dibenzyl (hydroxymethyl)phosphonate in real-time and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to separate dibenzyl (hydroxymethyl)phosphonate from starting materials, reagents, and by-products. nih.gov By using an appropriate column and mobile phase, a method can be developed to quantify the purity of the compound. HPLC can be coupled with various detectors, such as UV-Vis (useful for the aromatic benzyl groups) or mass spectrometry (LC-MS) for enhanced identification capabilities. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for analyzing complex reaction mixtures. wiley.com It allows for the separation of components by HPLC followed by their identification and quantification by MS. This is particularly valuable for identifying and tracking the formation of trace-level impurities and transformation products.

Quantitative ³¹P NMR: ³¹P NMR can be used not only for structural characterization but also for quantitative analysis to determine the purity of a sample with respect to other phosphorus-containing compounds. nih.gov By using an internal standard, the concentration of dibenzyl (hydroxymethyl)phosphonate can be accurately determined.

These advanced techniques are essential for process development and quality control in the synthesis and application of dibenzyl (hydroxymethyl)phosphonate.

Advanced Research Applications and Derivatizations in Academic Organic and Bioorganic Chemistry

Dibenzyl (hydroxymethyl)phosphonate as a Precursor in Diverse Organic Syntheses

The strategic placement of functional groups makes dibenzyl (hydroxymethyl)phosphonate an important starting material for various synthetic transformations beyond simple modifications. It is a key precursor for creating molecules with significant structural diversity, including α-aminophosphonates and C-phosphorylated nitrones.

One of the notable applications is in the Kabachnik-Fields reaction, a three-component condensation to produce α-aminophosphonates. In certain variations of this reaction, dibenzyl phosphite (B83602), which can be generated from or used alongside related precursors, reacts with an aldehyde and an amine. For instance, the catalyst-free condensation of pyrene-1-carboxaldehyde with amines and dibenzyl phosphite yields the corresponding α-aminophosphonate, where the corresponding α-hydroxyphosphonate is observed as an intermediate. nih.gov

Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde functionality. A prominent example is the Swern oxidation, which converts dibenzyl (hydroxymethyl)phosphonate into the highly reactive dibenzyl formylphosphonate. mdpi.com This intermediate is typically generated and used in situ due to its instability. Its primary utility is in the synthesis of C-phosphorylated nitrones, which are valuable intermediates for constructing phosphorylated heterocyclic systems through cycloaddition reactions. mdpi.comscribd.com These transformations highlight the role of dibenzyl (hydroxymethyl)phosphonate as a linchpin in accessing complex molecular scaffolds.

Synthetic Utility in the Preparation of Phosphonate-Based Architectures

The core structure of dibenzyl (hydroxymethyl)phosphonate is ideally suited for elaboration into more complex phosphonate-containing molecules. Researchers have exploited its reactivity to build sophisticated architectures, including α-hydroxyphosphonic acids, phosphoryloxyphosphonates, and phosphorylated heterocycles.

α-Hydroxyphosphonic acids are an important class of compounds with applications as enzyme inhibitors and therapeutic agents. nih.gov Dibenzyl (hydroxymethyl)phosphonate provides a straightforward entry to (hydroxymethyl)phosphonic acid. The benzyl (B1604629) protecting groups on the phosphonate (B1237965) moiety are readily cleaved under standard hydrogenolysis conditions (e.g., using H₂ gas and a palladium catalyst), which is a mild method that typically does not affect other functional groups. This deprotection strategy exposes the phosphonic acid functionality.

This transformation is a fundamental step in many synthetic pathways where the final product requires a free phosphonic acid group for biological activity or for use as a ligand.

| Transformation Overview: Debenzylation to α-Hydroxyphosphonic Acid | |

| Starting Material | Dibenzyl (hydroxymethyl)phosphonate |

| Key Transformation | Cleavage of Benzyl Esters |

| Typical Reagents | H₂, Palladium on Carbon (Pd/C) |

| Product | (Hydroxymethyl)phosphonic acid |

| Significance | Provides access to the parent acid of the α-hydroxyphosphonate series, a key building block for biological and coordination chemistry applications. |

A more complex derivatization involves the phosphorylation of the hydroxyl group of an α-hydroxyphosphonate to create a phosphoryloxyphosphonate. mdpi.com This creates a molecule containing a phosphate-phosphonate anhydride-like linkage. Research has demonstrated that the reaction of α-hydroxyphosphonates with various phosphoryl and phosphinic chlorides can furnish these O-phosphorylated derivatives. mdpi.com

The reaction typically proceeds by stirring the α-hydroxyphosphonate with the appropriate phosphoryl chloride (like diphenyl chlorophosphate) in the presence of a base to scavenge the HCl byproduct. This method allows for the synthesis of new classes of bis-phosphorylated compounds whose biological and chemical properties are of significant research interest. mdpi.comacs.org

| Reaction Data: Synthesis of O-Phosphorylated Phosphonates | |

| Substrate | α-Hydroxyphosphonate (e.g., Dibenzyl (hydroxymethyl)phosphonate) |

| Reagent | Phosphoryl Chloride (e.g., Diphenyl chlorophosphate) or Phosphinic Chloride |

| Conditions | Stirring at ambient temperature, often with a base. mdpi.com |

| Product Class | O-Phosphoryloxyphosphonate |

| Key Bond Formed | P-O-C-P |

Dibenzyl (hydroxymethyl)phosphonate is a critical starting material for the synthesis of N-substituted C-(dibenzoxyphosphoryl)nitrones. mdpi.com These nitrones are versatile 1,3-dipoles used in cycloaddition reactions to construct complex, phosphorus-containing five-membered heterocycles like isoxazolidines. scribd.com

The synthetic route involves two key steps, as detailed in the table below. The initial step is the oxidation of the primary alcohol to an aldehyde, followed by condensation with a hydroxylamine.

| Synthetic Pathway to C-Phosphorylated Nitrones | |

| Step 1: Oxidation | |

| Reaction | Swern Oxidation. mdpi.comwikipedia.orgnumberanalytics.com |

| Reagents | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO) at -78 °C, followed by a hindered base (e.g., triethylamine). mdpi.com |

| Intermediate | Dibenzyl formylphosphonate (formed in situ). |

| Step 2: Condensation | |

| Reaction | Reaction with N-substituted hydroxylamines. mdpi.com |

| Reagents | R'-NHOH. |

| Final Product | N-substituted C-(dibenzoxyphosphoryl)nitrone. |

| Yields | 20–87% over the two steps. mdpi.com |

Development of Bioisosteric Analogues and Probes

In bioorganic and medicinal chemistry, the development of molecules that mimic natural substrates or transition states is crucial for understanding and manipulating biological processes. The phosphonate group is a well-established and effective bioisostere of the phosphate (B84403) group, and dibenzyl (hydroxymethyl)phosphonate serves as a precursor to such mimics.

The phosphate monoester and diester linkages are fundamental to biochemistry but are often labile to enzymatic hydrolysis. The corresponding phosphonate, which features a hydrolytically stable phosphorus-carbon (P-C) bond instead of a phosphorus-oxygen (P-O) bond, is an excellent mimic of the natural phosphate group. Phosphonates are similar in size and charge to phosphates at physiological pH, allowing them to bind to enzyme active sites designed for phosphorylated substrates. nih.gov

Phosphonate-containing molecules, which can be synthesized from precursors like dibenzyl (hydroxymethyl)phosphonate after deprotection, are widely used as transition-state analogue inhibitors of enzymes, particularly hydrolases such as proteases and phosphatases. For example, phosphonate analogues of peptide substrates have been shown to be exceptionally potent inhibitors of carboxypeptidase A, with dissociation constants in the picomolar range. nih.gov These inhibitors are believed to mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov This stability and structural similarity make phosphonate-based probes invaluable for X-ray crystallography, enzyme mechanism elucidation, and the design of therapeutic agents. nih.govnih.gov

Synthesis of α,α-Difluorinated Phosphonate Analogues for Signal Transduction Research

The development of stable mimics of phosphorylated biomolecules is crucial for studying signal transduction pathways, which are often regulated by kinase-mediated phosphorylation and phosphatase-mediated dephosphorylation. The phosphate group's instability to hydrolysis can be overcome by replacing the P-O bond with a non-hydrolyzable P-C bond. The α,α-difluoromethylene phosphonate moiety (PCF₂), in particular, serves as an effective isopolar and isosteric analogue of the phosphate group. dntb.gov.ua Dibenzyl (hydroxymethyl)phosphonate is a key precursor in the synthesis of these important research tools.

A significant application is in the creation of analogues of phosphoserine (pSer), a key amino acid in kinase-mediated signaling. The (α,α-difluoro)methylene phosphonate mimic of L-phosphoserine (pCF₂Ser) allows for the generation of a "constitutive phosphorylation" phenotype, enabling detailed study of protein-protein interactions that rely on serine phosphorylation. nih.gov The synthesis of these pCF₂Ser building blocks can be achieved through various methods where absolute stereochemistry is controlled by starting from a chiral material like L-serine, using a chiral catalyst, or employing a chiral auxiliary. nih.gov

One synthetic strategy involves the electrophilic fluorination of the enolate form of dibenzyl β-ketophosphonates to produce dibenzyl α,α-difluoro-β-ketophosphonates. researchgate.net This method provides a direct route to introduce the α,α-difluoro-β-ketophosphonate unit into more complex molecules. researchgate.net Another versatile approach utilizes dibenzyl (lithiodifluoromethyl)phosphonate, which can displace primary triflates to furnish the desired difluorinated phosphonates. A significant advantage of using the dibenzyl protecting group is its straightforward removal via simple hydrogenolysis to yield the final phosphonic acids. These synthetic advancements have been instrumental in creating tools to map kinase-based signaling pathways, such as those involved in the regulation of the p53 tumor suppressor protein. nih.gov

Table 1: Examples of Difluorinated Phosphonate Analogues and Synthetic Applications

| Analogue/Intermediate | Precursor/Reagent | Application/Significance | Citation |

|---|---|---|---|

| (α,α-Difluoro)methylene phosphonate L-phosphoserine (pCF₂Ser) | Dibenzyl (lithiodifluoromethyl)phosphonate | Stable mimic of phosphoserine for studying kinase-dependent signal transduction. | nih.gov, |

| Dibenzyl α,α-difluoro-β-ketophosphonates | Dibenzyl β-ketophosphonate | Intermediate for carboxyphosphate (B1215591) mimics; stable under neutral and basic conditions. | researchgate.net |

| α,α-Difluoromethylene phosphonate analogues of glycolytic intermediates | M-CF₂P(O)(OR)₂ equivalent | Probes for studying enzymes like phosphoglycerate kinase. | researchgate.net |

Role in the Synthesis of Acyclic Nucleoside Phosphonate (ANP) Building Blocks

Acyclic Nucleoside Phosphonates (ANPs) are a class of compounds, many with significant antiviral properties, that mimic natural nucleosides but lack the cyclic sugar moiety. Dibenzyl (hydroxymethyl)phosphonate serves as a foundational reagent for introducing the phosphonate group in the synthesis of these crucial therapeutic and research agents. The general strategy involves preparing a phosphonic acid which is then coupled to an acyclic side chain bearing a nucleobase.

Research into new antibiotics has leveraged ANPs to target unique bacterial enzymes. For instance, ANPs have been designed and synthesized to inhibit the Mycobacterium tuberculosis ThyX enzyme, a thymidylate synthase essential for bacterial DNA replication and repair. nih.gov In one study, a 5-alkynyl uracyl moiety was coupled to an ANP scaffold to create potent inhibitors. nih.gov The synthesis of such molecules relies on building blocks derived from simpler phosphonates.

Furthermore, the development of prodrug strategies for ANPs, such as the bis(pivaloyloxymethyl) [bis(POM)] derivative of adefovir, has been critical for their clinical success. nih.gov The synthesis of these prodrugs starts with the corresponding phosphonic acid, which can be derived from precursors like dibenzyl (hydroxymethyl)phosphonate after debenzylation. The phosphonic acid is then converted to a more bioavailable form, for example, by coupling with chloromethyl pivalate (B1233124) to yield the bis(POM) prodrug. nih.gov Similarly, bis(isopropyloxycarbonyloxymethyl) [bis(POC)] prodrugs are synthesized by reacting the phosphonic acid salt with chloromethylisopropyl carbonate. nih.gov These examples highlight the indirect but essential role of dibenzyl (hydroxymethyl)phosphonate as a source for the phosphonate core of these complex molecules.

Table 2: Acyclic Nucleoside Phosphonate Applications

| Compound Type | Target/Application | Synthetic Approach | Citation |

|---|---|---|---|

| 5-Alkynyl Uracyl ANP | Mycobacterium tuberculosis ThyX enzyme inhibitor | Coupling of a 5-alkynyl uracyl moiety to an ANP scaffold. | nih.gov |

| Adefovir Dipivoxil (bis(POM) prodrug) | Antiviral (e.g., Hepatitis B) | Coupling of chloromethyl pivalate with the phosphonic acid of PMEA. | nih.gov |

| Bis(POC) Prodrugs of d4T, AZT, etc. | Antiviral (e.g., HIV) | Coupling of chloromethylisopropyl carbonate with the parent phosphonic acid. | nih.gov |

Application in Heterocyclic Chemistry and Chiral Synthesis

Dibenzyl (hydroxymethyl)phosphonate and its derivatives are versatile intermediates in both heterocyclic and chiral synthesis. The phosphonate group can be incorporated into various heterocyclic systems to modulate their biological and physical properties. nih.gov

In heterocyclic chemistry, heteroarylphosphonates are valuable as ligands for creating complex structures, including luminescent probes for medical imaging and analytical sensors. nih.gov The phosphonate group provides strong coordination to metal cations, such as lanthanides, enhancing the stability of the resulting complexes. nih.gov The bulky nature of the phosphonate group can also shield the luminescent metal center from quenching by water molecules. nih.gov The synthesis of these functional molecules often involves the modification of a core phosphonate ester, for which dibenzyl phosphonates are suitable precursors due to the ease of deprotection of the benzyl groups.

In the realm of chiral synthesis, α-hydroxyphosphonates like dibenzyl (hydroxymethyl)phosphonate serve as starting points for stereocontrolled reactions. A key example is the synthesis of the pCF₂-Ser building block, a chiral phosphoserine mimic. nih.gov The stereochemistry of the final product is precisely controlled through several established methods:

Chiral Pool Synthesis: Starting the synthesis from an inherently chiral molecule, such as L-serine or D-serine.

Catalytic Desymmetrization: Using a chiral catalyst, like a lipase (B570770) enzyme, to selectively react with one enantiomer of a prochiral intermediate.

Covalent Chiral Auxiliary: Attaching a temporary chiral group to guide the stereochemical outcome of a reaction, followed by its removal. nih.gov

These methodologies demonstrate how the fundamental structure of a simple phosphonate can be elaborated into complex, stereochemically defined molecules for advanced applications in bioorganic chemistry. nih.gov

Theoretical and Computational Chemistry Contributions to Application Design

Theoretical and computational chemistry have become indispensable tools for predicting the properties of phosphonate compounds and guiding the design of new applications. frontiersin.orgelsevier.com These methods provide insight into molecular structure, reactivity, and interactions with biological targets, thereby accelerating the discovery process and reducing the need for exhaustive experimental screening.

A prime example of the power of computational chemistry is in the rational design of enzyme inhibitors. nih.gov Molecular modeling was used to explore the binding interaction between a known inhibitor and the Mycobacterium tuberculosis ThyX enzyme. nih.gov By starting with published crystal structures, researchers could visualize how the inhibitor's dUMP moiety occupied the natural substrate cavity while its "5-alkynyl tail" extended into a hydrophobic pocket formed by the displacement of specific amino acid residues. nih.gov This detailed understanding of the binding mode, confirmed by NMR experiments, directly guided the design and synthesis of new and more effective ANP-based inhibitors. nih.gov

Computational models also help in understanding the fundamental properties of phosphonates. The phosphorus atom in dibenzyl (hydroxymethyl)phosphonate, for instance, adopts a tetrahedral geometry, a feature that dictates its steric profile and reactivity. Theoretical calculations can predict electronic properties, such as the charge distribution, which influences how the molecule interacts with other reagents and its stability under various conditions. nih.gov This synergy between computational prediction and experimental synthesis allows for a more targeted and efficient approach to developing novel phosphonate-based molecules for a wide range of applications, from medicinal chemistry to materials science. nih.govelsevier.com

Q & A

Basic: What are the optimal synthetic routes for dibenzyl (hydroxymethyl)phosphonate?

Dibenzyl (hydroxymethyl)phosphonate is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, a molar ratio of 1:2:2 (triethyl phosphite:benzyl alcohol:pentaerythritol), and a 2-hour reaction time, achieving yields up to 95% . This method prioritizes high efficiency and scalability for laboratory use.

Basic: How is dibenzyl (hydroxymethyl)phosphonate utilized in phosphorylation reactions?

In phenol phosphorylation, dibenzyl (hydroxymethyl)phosphonate reacts with phenols in the presence of N-ethyldiisopropylamine and DMAP. This generates dibenzyl phenyl phosphate, a precursor for bioactive molecules. The reaction requires anhydrous conditions and inert gas (e.g., N₂) to prevent hydrolysis of the phosphite ester .

Basic: What analytical techniques validate the purity of dibenzyl (hydroxymethyl)phosphonate?

Nuclear Magnetic Resonance (¹H, ³¹P NMR) and High-Performance Liquid Chromatography (HPLC) are standard. For example, ¹H NMR can confirm benzyl group integrity (δ 7.2–7.4 ppm aromatic protons), while ³¹P NMR identifies phosphonate signals (δ 18–22 ppm). Purity >98% is typically required for biochemical applications .

Advanced: How can catalytic hydrogenolysis optimize deprotection of dibenzyl phosphonates?

Palladium on charcoal (10% w/w) under H₂ atmosphere (1–3 atm) in ethanol or THF selectively removes benzyl groups, yielding phosphonic acids. Critical parameters include catalyst loading (5–10 mol%) and reaction time (6–12 hours). Monitor completion via TLC or NMR to avoid over-hydrogenation .

Advanced: What strategies mitigate side reactions (e.g., dibenzyl ether formation) in phosphonate-mediated syntheses?

Side products like dibenzyl ether arise from competing benzyl alcohol coupling. To suppress this, use excess phosphonate (5 equivalents) and lower reaction temperatures (e.g., 80°C in toluene). Additives like molecular sieves can sequester water, reducing ether formation .

Advanced: How does dibenzyl (hydroxymethyl)phosphonate enable stereochemical control in epoxide ring-opening?

In dihydroxyacetone phosphate (DHAP) synthesis, the phosphonate reacts with benzylglycidol under basic conditions (e.g., NaH). Stereoselectivity (up to 88:12 diastereomeric ratio) is achieved by controlling solvent polarity (toluene) and temperature (0–25°C) .

Advanced: What hydrolytic conditions cleave P–O bonds in dibenzyl phosphonates without acid?

Triflic acid (TfOH) in toluene at 80°C efficiently hydrolyzes dibenzyl phosphonates to phosphonic acids under mild, anhydrous conditions. This avoids side reactions common in acidic hydrolysis, such as ester degradation .

Advanced: How can researchers resolve contradictions in alkylation efficiency under basic vs. acidic conditions?

Alkylation of hydroxymethyl phosphonates with benzyl halides fails under basic conditions (NaH/DMF) due to poor nucleophilicity. Acidic conditions (e.g., trichloroacetimidate reagents) or phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve yields by enhancing electrophile reactivity .

Advanced: What methodologies assess dibenzyl (hydroxymethyl)phosphonate’s anti-biofilm activity?

Anti-Staphylococcus aureus activity is evaluated via minimum inhibitory concentration (MIC) assays and biofilm inhibition studies. Serine protease (SspA) and cysteine protease (SspB) activity assays quantify mechanistic effects. Use in vitro biofilm models with crystal violet staining for quantification .

Advanced: How does ozonolysis integrate into phosphonate functionalization workflows?

Ozonolysis of allyl-substituted dibenzyl phosphonates generates aldehydes (e.g., aldehyde 15 in Scheme 1 of ). Conduct the reaction at −78°C in CH₂Cl₂, followed by reductive workup (e.g., Zn/HOAc) to avoid over-oxidation. Immediate use of intermediates prevents degradation .

Advanced: What are the challenges in synthesizing phosphonate-based enzyme inhibitors?

Key challenges include stereochemical control during ylide-mediated hydroxymethylation and phosphonate cyclization. Use NOESY NMR to confirm configurations (e.g., compound 17 in ) and optimize coupling conditions (e.g., UMP morpholidate) to prevent cyclic byproducts .

Advanced: How to address discrepancies in reported yields for dibenzyl phosphonate syntheses?

Yield variations (e.g., 95% in vs. lower yields elsewhere) stem from catalyst purity or solvent dryness. Reproduce protocols with rigorously dried solvents (e.g., molecular sieves) and fresh catalysts. Validate via independent kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.